molecular formula C21H20O11 B12438518 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl-D-glucopyranoside

2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl-D-glucopyranoside

Cat. No.: B12438518
M. Wt: 448.4 g/mol
InChI Key: PEFNSGRTCBGNAN-MKJMBMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-DIHYDROXYPHENYL)-5-HYDROXY-7-{[(3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}CHROMEN-4-ONE is a complex organic compound known for its diverse biological activities. It is a flavonoid derivative, which is a class of compounds widely recognized for their antioxidant properties. This compound is often studied for its potential therapeutic applications in various fields, including medicine and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIHYDROXYPHENYL)-5-HYDROXY-7-{[(3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}CHROMEN-4-ONE typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of glucose derivatives and phenolic compounds under controlled conditions to form the desired flavonoid structure .

Industrial Production Methods

Industrial production of this compound may involve the use of biotechnological methods, such as microbial fermentation, to produce the flavonoid in large quantities. This approach is often preferred due to its cost-effectiveness and sustainability compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIHYDROXYPHENYL)-5-HYDROXY-7-{[(3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}CHROMEN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

Mechanism of Action

The mechanism of action of 2-(3,4-DIHYDROXYPHENYL)-5-HYDROXY-7-{[(3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}CHROMEN-4-ONE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Myricetin: Exhibits strong antioxidant activity and potential neuroprotective effects.

Uniqueness

2-(3,4-DIHYDROXYPHENYL)-5-HYDROXY-7-{[(3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}CHROMEN-4-ONE is unique due to its specific structural features, such as the presence of multiple hydroxyl groups and a glycosidic linkage, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21?/m1/s1

InChI Key

PEFNSGRTCBGNAN-MKJMBMEGSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O

Origin of Product

United States

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